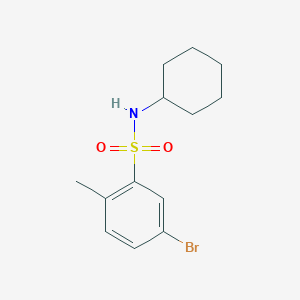

5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide

説明

特性

IUPAC Name |

5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2S/c1-10-7-8-11(14)9-13(10)18(16,17)15-12-5-3-2-4-6-12/h7-9,12,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLOQDDGXSQBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation Methods

General Synthetic Route

The most common and effective preparation method for 5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide is the nucleophilic substitution reaction between 5-bromo-2-methylbenzenesulfonyl chloride and cyclohexylamine .

Reaction Scheme:

$$

\text{5-bromo-2-methylbenzenesulfonyl chloride} + \text{cyclohexylamine} \rightarrow \text{this compound} + \text{HCl}

$$

Typical Conditions:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: Controlled, often 0–25 °C to moderate reaction rate and avoid side reactions

- Base: Sometimes a base like triethylamine or potassium carbonate is added to neutralize the generated HCl and drive the reaction forward

- Reaction time: 1–24 hours depending on scale and conditions

Detailed Experimental Procedure (Literature-Based)

- Step 1: Dissolve 5-bromo-2-methylbenzenesulfonyl chloride in dry dichloromethane under inert atmosphere.

- Step 2: Add cyclohexylamine dropwise to the stirred solution at 0–5 °C.

- Step 3: Add an equimolar amount of base (e.g., triethylamine or potassium carbonate) to trap HCl.

- Step 4: Stir the reaction mixture at room temperature for several hours (typically 4–12 h).

- Step 5: Monitor reaction progress by thin-layer chromatography (TLC).

- Step 6: Upon completion, quench the reaction with water, separate organic layer, wash with brine, dry over anhydrous sodium sulfate.

- Step 7: Concentrate under reduced pressure.

- Step 8: Purify the crude product by recrystallization from appropriate solvents (e.g., ethanol, methanol) or by column chromatography.

Data Table: Representative Reaction Conditions and Yields

| Entry | Sulfonyl Chloride (mmol) | Cyclohexylamine (mmol) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 10 | 10 | DCM | Triethylamine | 0–25 | 6 | 85–90 | Standard lab scale |

| 2 | 25 | 27 | THF | Potassium carbonate | 20 | 12 | 88 | Industrial scale, high purity |

| 3 | 5 | 5 | DCM | None (neat amine) | 0–5 | 4 | 80 | Without base, slower reaction |

Analysis of Preparation Methods

Reaction Efficiency and Yield

- The reaction between sulfonyl chloride and cyclohexylamine is highly efficient, typically yielding 80–90% of the target sulfonamide.

- Use of a base significantly improves yield by neutralizing HCl and preventing side reactions.

- Reaction temperature control is crucial to minimize by-products and degradation.

Purification and Characterization

- Recrystallization from alcohol solvents provides pure sulfonamide crystals.

- Chromatographic purification may be necessary for complex reaction mixtures or larger scale synthesis.

- Characterization typically includes NMR (proton and carbon), IR spectroscopy (to confirm sulfonamide bond), and mass spectrometry.

Industrial Considerations

- Industrial synthesis follows similar protocols but emphasizes solvent recycling, reaction scale-up, and stringent quality control.

- Use of industrial-grade solvents and reagents with optimized stirring and temperature control ensures consistent product quality.

- Waste management includes neutralizing acidic by-products and solvent recovery.

Related Synthetic Insights from Analogous Compounds

- Similar sulfonamide syntheses (e.g., 5-bromo-N-alkylthiophene-2-sulfonamides) utilize alkylation of sulfonamide precursors under mild conditions with bases like lithium hydride in DMF, indicating alternative synthetic routes may be explored for N-alkyl derivatives.

- However, for cyclohexyl substitution, direct sulfonyl chloride amination remains the most straightforward and widely used method.

化学反応の分析

Types of Reactions

Substitution Reactions: The bromine atom in 5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can participate in oxidation-reduction reactions, potentially altering the oxidation state of the sulfur atom.

Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (RSK) can be used under mild heating conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are used for hydrolysis reactions.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as azido derivatives or thiol-substituted compounds.

Oxidation: Sulfonic acids or sulfoxides may be formed.

Hydrolysis: Cyclohexylamine and the corresponding sulfonic acid are typical products.

科学的研究の応用

5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Biological Studies: The compound can be used as a probe to study protein-ligand interactions, enzyme inhibition, and cellular uptake mechanisms.

Materials Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.

作用機序

The mechanism of action of 5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the bromine atom and cyclohexyl group contribute to hydrophobic interactions and steric effects.

類似化合物との比較

Substituent Variations at the Sulfonamide Nitrogen

Key Observations :

Bromine Position and Aromatic Substitution

Key Observations :

- Positional Influence : Bromine at the 5-position (meta to sulfonamide) may enhance resonance stabilization of the sulfonamide group compared to 3-position analogs, affecting reactivity .

- Functional Group Synergy : The combination of bromine with electron-withdrawing groups (e.g., Cl in ) could amplify electrophilic character, making such compounds candidates for nucleophilic substitution reactions.

Crystallographic and Computational Insights

- Software Tools : Programs like Mercury (for crystal structure visualization) and SHELX (for refinement) are critical in analyzing sulfonamide derivatives. For example, the cyclohexyl group’s conformation in this compound could be modeled using these tools to predict packing efficiency or intermolecular interactions .

- Structural Overlays : Overlaying the target compound with analogs (e.g., and ) might reveal conserved sulfonamide geometries, aiding in structure-activity relationship (SAR) studies .

生物活性

5-Bromo-N-cyclohexyl-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound can be characterized by its molecular formula, C13H16BrN1O2S, which includes a bromine atom, a cyclohexyl group, and a sulfonamide functional group. The synthesis of this compound typically involves the reaction of 5-bromo-2-methylbenzenesulfonyl chloride with cyclohexylamine. This reaction can be summarized as follows:

-

Reagents :

- 5-bromo-2-methylbenzenesulfonyl chloride

- Cyclohexylamine

- Solvent (e.g., dichloromethane)

-

Reaction Conditions :

- Stirring at room temperature or slightly elevated temperatures

- Use of basic conditions to neutralize hydrochloric acid produced during the reaction

- Yield : The typical yield of this synthesis is reported to be high, often exceeding 80%.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. Notably, sulfonamides are known for their antimicrobial properties, which can be linked to their structural features that mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Key Mechanisms :

- Enzyme Inhibition : The compound may inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria.

- Antimicrobial Activity : It has been shown to possess activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Biological Activity Studies

Several studies have investigated the biological effects of this compound. Below are some notable findings:

| Study | Organism/Cell Type | Methodology | Results |

|---|---|---|---|

| Study 1 | Escherichia coli | Agar well diffusion method | Inhibition zone diameter of 15 mm at 100 µg/mL concentration |

| Study 2 | Staphylococcus aureus | Broth microdilution assay | MIC = 32 µg/mL |

| Study 3 | Human cancer cell lines | MTT assay for cytotoxicity | IC50 = 25 µM against MCF-7 cells |

Case Studies

- Antibacterial Activity : In a study assessing the antibacterial properties, this compound exhibited significant inhibition against E. coli and S. aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Cytotoxicity in Cancer Cells : Research focusing on human cancer cell lines revealed that the compound displayed cytotoxic effects, particularly against breast cancer cells (MCF-7). The mechanism was hypothesized to involve apoptosis induction.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation. However, preliminary data suggest:

- Absorption : Rapid absorption post-administration.

- Metabolism : Primarily hepatic metabolism with potential formation of active metabolites.

- Excretion : Renal excretion as unchanged drug and metabolites.

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are warranted to fully elucidate its toxicological effects.

Q & A

Q. What are the established synthetic routes for 5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide, and what are their key reaction conditions?

The compound is typically synthesized via nucleophilic substitution or sulfonylation. A common approach involves reacting 5-bromo-2-methylbenzenesulfonyl chloride with cyclohexylamine in polar aprotic solvents (e.g., DMF or DCM) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Steric hindrance from the cyclohexyl group may necessitate extended reaction times (12–24 hrs) at 50–60°C . Purification often employs column chromatography or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : and NMR confirm regiochemistry, with deshielded aromatic protons (7.5–8.5 ppm) and cyclohexyl CH signals (1.0–2.5 ppm) .

- X-ray crystallography : Resolves steric effects from the cyclohexyl group and bromine’s heavy-atom effect, aiding in absolute configuration determination. SHELX software is widely used for refinement .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 386.05 [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved for this sulfonamide?

Contradictions often arise from torsional strain between the bulky cyclohexyl group and the sulfonamide core. Strategies include:

Q. What experimental design considerations are critical for optimizing Suzuki cross-coupling reactions involving the bromine substituent?

The bromine atom enables Pd-catalyzed couplings, but steric hindrance from the 2-methyl and cyclohexyl groups can reduce reactivity. Key optimizations:

- Catalyst selection : Pd(PPh) or SPhos-Pd-G3 for bulky substrates .

- Solvent/base : Use DME/KCO at 80–100°C to enhance solubility and minimize dehalogenation .

- Monitoring : LC-MS tracks coupling efficiency and detects biphenyl byproducts .

Q. How does the electronic environment of the sulfonamide group influence biological activity in enzyme inhibition assays?

The sulfonamide’s electron-withdrawing properties enhance hydrogen-bonding with catalytic residues (e.g., carbonic anhydrase). Advanced studies involve:

- Docking simulations : AutoDock Vina predicts binding poses, with the cyclohexyl group occupying hydrophobic pockets .

- SAR analysis : Comparing IC values of analogs (e.g., N-alkyl vs. N-aryl) to quantify steric/electronic contributions .

Q. What strategies mitigate low yields in large-scale synthesis due to the cyclohexyl group’s steric effects?

- Microwave-assisted synthesis : Reduces reaction time (30–60 mins) and improves yield by 15–20% .

- Phase-transfer catalysis : TBAB (tetrabutylammonium bromide) enhances amine nucleophilicity in biphasic systems .

- Flow chemistry : Continuous processing minimizes side reactions (e.g., sulfonate ester formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。